molecular formula C6H10O2 B1268132 2,3-Dimethylbut-2-enoic acid CAS No. 4411-97-6

2,3-Dimethylbut-2-enoic acid

Cat. No. B1268132
CAS RN: 4411-97-6
M. Wt: 114.14 g/mol
InChI Key: UAXOELSVPTZZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylbut-2-enoic acid, also known as 2,3-dimethylbutyric acid, is a four-carbon, alpha-beta unsaturated fatty acid that is widely found in nature. It is a common component of plant and animal lipids, and is present in some foods. It is also a product of the metabolism of several drugs, including some antibiotics and antifungals. This compound has been studied for its potential to be used in a variety of applications, including as a preservative, as a therapeutic agent, and as a food additive.

Scientific Research Applications

Catalytic Studies

2,3-Dimethylbut-2-enoic acid has been utilized in catalytic research. Studies on the isomerization of dimethylbutenes, including 2,3-dimethylbut-2-ene, have provided insights into the activities of various catalysts like stoichiometric metal phosphates and solid base catalysts. These reactions help in understanding the properties of catalysts in olefin reactions (Gallace & Moffat, 1982); (Handa, Fu, Baba, & Ono, 1999).

Molecular Recognition Studies

The compound has been studied for its role in molecular recognition. Research involving a variant of this compound showed intermolecular hydrogen bonding, which is essential for understanding molecular interactions (Wash, Maverick, Chiefari, & Lightner, 1997).

Isomerization Reactions

This compound has been a key subject in studies focusing on isomerization reactions. These studies explore the mechanisms and effects of various catalysts on isomerization processes, which are crucial in the field of organic chemistry and industrial applications (Kemball, Leach, Škundrić, & Taylor, 1972); (John, Kemball, & Rajadhyaksha, 1979).

Photochemical Reactions

The compound's photochemical behavior has been investigated, particularly in the context of its addition to other molecules like benzene. These studies provide insights into the photochemical properties of olefins, which are relevant in the development of photochemical synthesis methods (Bryce-smith, Foulger, Gilbert, & Twitchett, 1971).

Thermal and Electrochemical Studies

Thermal decarboxylation and electrochemical processes involving derivatives of this compound have been studied. These studies contribute to understanding the kinetics and mechanisms of thermal and electrochemical reactions, which are fundamental in organic synthesis and material science (Bigley & Thurman, 1967); (Yadav, Jain, & Misra, 1982).

Gas Phase Structure Analysis

The gas phase structure of 2,3-dimethylbut-2-ene has been analyzed using techniques like electron diffraction. These analyses are significant in understanding the molecular structure and bonding in gases, which is crucial for theoretical and computational chemistry (Carlos & Bauer, 1974).

Hydration Reactions

Research has also focused on the hydration of 2,3-dimethylbut-2-ene catalyzed by various catalysts. These studies have implications in industrial chemistry, particularly in the field of catalysis and reaction engineering (Okuhara, Kimura, & Nakato, 1997).

properties

IUPAC Name

2,3-dimethylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(2)5(3)6(7)8/h1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXOELSVPTZZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336658
Record name 2,3-dimethylbut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4411-97-6
Record name 2,3-dimethylbut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbut-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylbut-2-enoic acid
Reactant of Route 2
2,3-Dimethylbut-2-enoic acid
Reactant of Route 3
2,3-Dimethylbut-2-enoic acid
Reactant of Route 4
2,3-Dimethylbut-2-enoic acid
Reactant of Route 5
2,3-Dimethylbut-2-enoic acid
Reactant of Route 6
Reactant of Route 6
2,3-Dimethylbut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.